Superior Mass Shift (+6 Da) Reduces Isotopic Crosstalk vs. Citalopram-D4 and D3
Citalopram-D6 Hydrobromide incorporates six deuterium atoms at the two N-methyl groups, yielding a molecular ion mass shift of +6 Da relative to unlabeled citalopram (m/z 325 → m/z 331 for the free base) . In contrast, Citalopram-D4 Hydrobromide (CAS 1219803-58-3) provides only a +4 Da shift with deuterium placed on the fluorophenyl ring, not the N-methyl groups, as confirmed by its InChI key WIHMBLDNRMIGDW-VBMPRCAQSA-N . The 6 Da separation of Citalopram-D6 from the natural abundance M+6 isotopologue of unlabeled citalopram reduces isotopic crosstalk, ensuring that the IS signal does not overlap with the analyte trace .
| Evidence Dimension | Mass shift from unlabeled citalopram (m/z 325 free base) |
|---|---|
| Target Compound Data | +6 Da (m/z 331, C20H15D6FN2O) |
| Comparator Or Baseline | Citalopram-D4 Hydrobromide: +4 Da (m/z 329); Citalopram-D3: +3 Da |
| Quantified Difference | +6 Da vs +4 Da vs +3 Da — 2 Da and 3 Da greater separation from the analyte, respectively |
| Conditions | Full scan MS or selected ion monitoring (SIM) in ESI+ mode; molecular formula confirmed by HRMS |
Why This Matters
A larger mass shift directly reduces the risk of isotopic crosstalk with the unlabeled analyte's natural M+2, M+4, or M+6 isotopologues, which is critical for achieving a lower limit of quantification (LLOQ) in trace-level bioanalysis.
